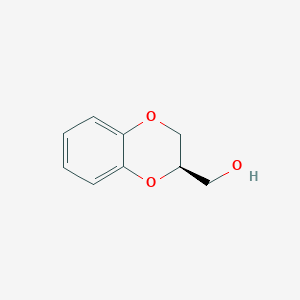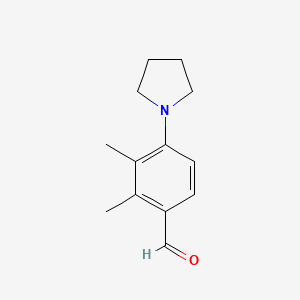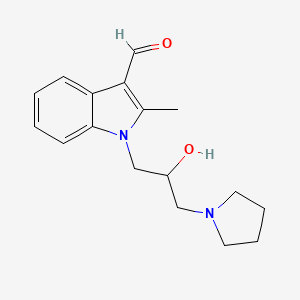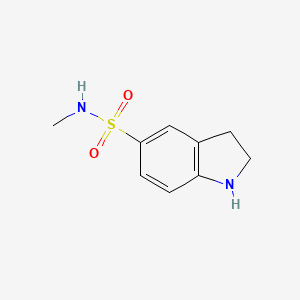
(R)-2-(Hydroxymethyl)-1,4-benzodioxane
Vue d'ensemble
Description
The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, the crystals of two organic salts of tris(hydroxymethyl)aminomethane (THAM) with p-hydroxybenzoic acid (PHBA) and salicylic acid (SA) were obtained .Molecular Structure Analysis
The molecular structure of related compounds can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
The catalysis of radical reactions has been studied extensively. Basic principles of kinetics and thermodynamics are used to address problems of initiation, propagation, and inhibition of radical chains .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be analyzed using various techniques. For instance, the distribution of five quantitative descriptors for amino acid residues can be analyzed .Applications De Recherche Scientifique
Enantiomeric Resolution and Synthesis
- Enantiomeric Resolution Methods : (R)-1,4-Benzodioxane-2-carboxilic acid, a derivative of (R)-2-(Hydroxymethyl)-1,4-benzodioxane, was effectively resolved using stoichiometric or nonstoichiometric (+)-dehydroabietylamine. Different resolution strategies are designed based on the racemic compound and conglomerate forming derivatives (Bolchi, Fumagalli, Moroni, Pallavicini, & Valoti, 2003).
- Enzymatic Resolution : 2-Hydroxymethyl-1,4-benzodioxanes have been resolved through enzyme-mediated, stereoselective acylation, achieving enantiomeric excesses greater than 80% after a single acylation (Ennis & Old, 1992).
Chemical and Pharmacological Studies
- Chiral 2-Substituted Benzodioxanes : Chiral 2-substituted benzodioxanes, key synthons in pharmaceuticals, were prepared from (R)- and (S)-2-aminomethyl-1,4-benzodioxane without racemization. This synthesis is crucial for pharmaceutical applications (Bolchi, Valoti, Straniero, Ruggeri, & Pallavicini, 2014).
- Pharmacological Study of Adrenergic Blocking Agents : The compound 2-(N,N-diethyl-carbamylmethyl)-aminomethyl-1,4-benzodioxane (A-2077) was studied for its adrenergic blocking properties, showing potential as an orally effective agent with moderate blood pressure reduction (Rossi & Smith, 2006).
Synthetic and Analytical Chemistry
- Asymmetric Synthesis of Chiral Lignans : The first asymmetric and regioselective total synthesis of 1,4-benzodioxane lignans was reported, contributing to the field of natural product synthesis (Gu, Jing, Pan, Chan, & Yang, 2000).
- Thermochemical Studies : Standard molar energies of combustion and sublimation of 1,4-benzodioxan-2-carboxylic acid and 1,4-benzodioxan-2-hydroxymethyl were measured, providing essential thermochemical data for these compounds (Matos, Sousa, & Morais, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOQQVKVOOHTI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424902 | |
| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Hydroxymethyl)-1,4-benzodioxane | |
CAS RN |
62501-72-8 | |
| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)







![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)


![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)